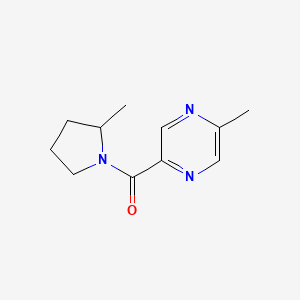![molecular formula C8H7N3OS B13119308 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to optimize the yield and reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with adjustments to optimize efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[2,3-d]pyrimidines .
科学研究应用
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .
相似化合物的比较
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
2-Trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones: Known for their analgesic and anti-inflammatory properties.
2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: Investigated for their antibacterial activities.
Uniqueness
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
属性
分子式 |
C8H7N3OS |
|---|---|
分子量 |
193.23 g/mol |
IUPAC 名称 |
2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6/h2-4H,1H3,(H,9,10,11,12) |
InChI 键 |
XITZMAGEYZMBHE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=N2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


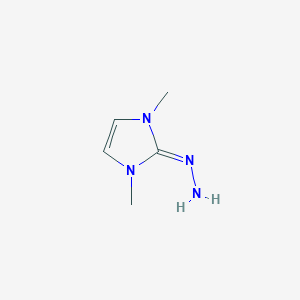
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
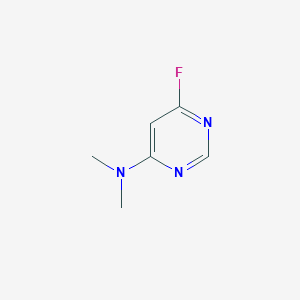
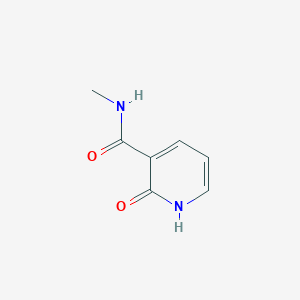
![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
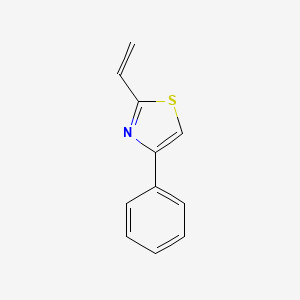
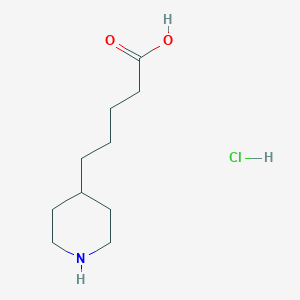


![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
